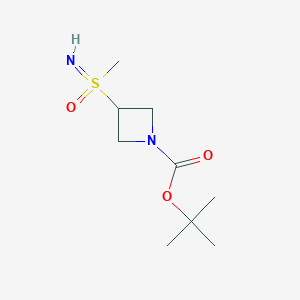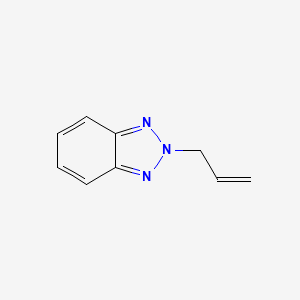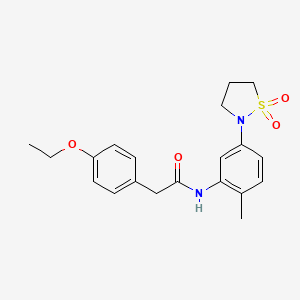![molecular formula C15H23N B2409947 4-{[4-(プロパン-2-イル)フェニル]メチル}ピペリジン CAS No. 757173-05-0](/img/structure/B2409947.png)
4-{[4-(プロパン-2-イル)フェニル]メチル}ピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(Propan-2-yl)phenyl]methyl}piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a piperidine ring substituted with a 4-(propan-2-yl)phenylmethyl group
科学的研究の応用
4-{[4-(Propan-2-yl)phenyl]methyl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. Piperidine derivatives are known for their activity as central nervous system agents, analgesics, and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of piperidine derivatives and their biological targets.
Industrial Applications: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 4-(propan-2-yl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another approach involves the reductive amination of 4-(propan-2-yl)benzaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-{[4-(Propan-2-yl)phenyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent used.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
作用機序
The mechanism of action of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including receptors, enzymes, and ion channels. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of central nervous system receptors. The presence of the 4-(propan-2-yl)phenylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
類似化合物との比較
4-{[4-(Propan-2-yl)phenyl]methyl}piperidine can be compared with other piperidine derivatives, such as:
4-{[4-(Methyl)phenyl]methyl}piperidine: This compound has a similar structure but with a methyl group instead of a propan-2-yl group. The difference in substituents can affect the compound’s pharmacokinetic and pharmacodynamic properties.
4-{[4-(Ethyl)phenyl]methyl}piperidine: The presence of an ethyl group instead of a propan-2-yl group can influence the compound’s solubility and metabolic stability.
4-{[4-(tert-Butyl)phenyl]methyl}piperidine: The bulkier tert-butyl group can impact the compound’s binding affinity to its molecular targets and its overall biological activity.
The uniqueness of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine lies in its specific substituent, which can confer distinct physicochemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
4-[(4-propan-2-ylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h3-6,12,14,16H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNAEHFTVFNQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757173-05-0 |
Source


|
| Record name | 4-{[4-(propan-2-yl)phenyl]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/new.no-structure.jpg)


![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)
![N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2409874.png)
![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)
![1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide](/img/structure/B2409878.png)
![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)


![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2409886.png)
